

# KRP-109: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **KRP-109**

Cat. No.: **B13438503**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **KRP-109**, a potent and specific inhibitor of neutrophil elastase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of **KRP-109** in inflammatory diseases.

## Chemical Structure and Properties

**KRP-109** is a novel small molecule inhibitor of neutrophil elastase. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of **KRP-109**

| Property         | Value                                                                                                  | Source |
|------------------|--------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name       | 2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][2]oxazin-4-one Maleate | [1]    |
| CAS Number       | 1275996-50-3                                                                                           | [1]    |
| Chemical Formula | C <sub>26</sub> H <sub>30</sub> N <sub>4</sub> O <sub>7</sub>                                          | [1]    |
| Molecular Weight | 510.54 g/mol                                                                                           | [1]    |
| Solubility       | Soluble in DMSO                                                                                        | [1]    |
| Physical State   | Solid (assumed)                                                                                        |        |
| Melting Point    | Not available                                                                                          |        |
| Boiling Point    | Not available                                                                                          |        |
| pKa              | Not available                                                                                          |        |

Chemical Structure:



Figure 1: 2D Chemical Structure of **KRP-109**

## Mechanism of Action and Signaling Pathway

**KRP-109** is a specific and potent inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases. By inhibiting NE, **KRP-109** can mitigate tissue damage and reduce inflammation.

Neutrophil elastase, when released by activated neutrophils, can degrade extracellular matrix components and cleave various proteins, leading to tissue damage. It also plays a role in amplifying the inflammatory response by influencing cytokine production. **KRP-109** directly interferes with this enzymatic activity.

The inhibitory activity of **KRP-109** has been quantified against both human and mouse neutrophil elastase:

Table 2: Inhibitory Activity of **KRP-109**

| Parameter        | Species | Value  |
|------------------|---------|--------|
| Ki               | Human   | 5.1 nM |
| IC <sub>50</sub> | Mouse   | 274 nM |

The inhibition of neutrophil elastase by **KRP-109** leads to the downregulation of pro-inflammatory signaling pathways. Specifically, it has been shown to decrease the levels of key cytokines involved in the inflammatory cascade.

## Simplified Signaling Pathway of KRP-109 Action

[Click to download full resolution via product page](#)

Figure 2: Simplified signaling pathway illustrating the inhibitory action of **KRP-109**.

## Experimental Protocols

### In Vivo Efficacy in a Murine Model of Severe Pneumococcal Pneumonia

The following protocol provides a general framework for assessing the *in vivo* efficacy of **KRP-109** in a murine model of severe pneumonia induced by *Streptococcus pneumoniae*.

**Objective:** To evaluate the therapeutic effect of **KRP-109** on survival, lung inflammation, and bacterial clearance in mice with severe pneumococcal pneumonia.

#### Materials:

- **KRP-109**
- *Streptococcus pneumoniae* (e.g., a clinically relevant strain)
- Female mice (e.g., CBA/J, 5 weeks old)
- Physiological saline
- Anesthetic agent (e.g., isoflurane)
- Materials for bacterial culture and enumeration
- Materials for bronchoalveolar lavage (BAL)
- ELISA kits for cytokine measurement (e.g., IL-1 $\beta$ , MIP-2)
- Histology reagents

#### Procedure:

- **Bacterial Preparation:** Culture *S. pneumoniae* to the mid-logarithmic phase and dilute to the desired concentration in physiological saline.
- **Induction of Pneumonia:** Lightly anesthetize the mice and intranasally inoculate with a suspension of *S. pneumoniae*. The inoculum volume and bacterial concentration should be optimized to induce a severe, but not immediately lethal, pneumonia.
- **Treatment:**
  - Divide the infected mice into treatment and control groups.

- Administer **KRP-109** intraperitoneally to the treatment group at specified doses (e.g., 30 or 50 mg/kg) at regular intervals (e.g., every 8 hours) starting at a defined time point post-infection (e.g., 8 hours).
- Administer an equal volume of physiological saline to the control group following the same schedule.
- Monitoring: Monitor the mice daily for survival, body weight, and clinical signs of illness for a defined period (e.g., 7 days).
- Endpoint Analysis (at a specified time point, e.g., 48 hours post-infection):
  - Bronchoalveolar Lavage (BAL): Euthanize a subset of mice and perform BAL. Analyze the BAL fluid for total and differential cell counts (neutrophils) and cytokine levels (e.g., IL-1 $\beta$ , MIP-2) using ELISA.
  - Bacteriological Analysis: Homogenize the lungs and perform serial dilutions for colony-forming unit (CFU) enumeration to determine the bacterial load.
  - Histopathology: Fix the lungs in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

Expected Outcomes: Treatment with **KRP-109** is expected to improve survival rates, reduce neutrophil infiltration and pro-inflammatory cytokine levels in the lungs, and decrease the severity of lung pathology compared to the control group.

## Synthesis of KRP-109

Detailed, step-by-step synthetic procedures for **KRP-109** are not publicly available in the searched literature. The synthesis of a molecule with the complexity of 2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1][2]oxazin-4-one would likely involve a multi-step process. Key synthetic strategies could include the formation of the benzoxazinone core, followed by the coupling of the substituted pyridine and pyrrolidine moieties.

Researchers interested in the synthesis of **KRP-109** are advised to consult the patent literature or contact the original developers for more detailed information.

## Summary of Quantitative Data

Table 3: Summary of Quantitative Data for **KRP-109**

| Data Point                                   | Value           | Experimental Context                                                              |
|----------------------------------------------|-----------------|-----------------------------------------------------------------------------------|
| Molecular Weight                             | 510.54 g/mol    | Calculated                                                                        |
| K <sub>i</sub> (Human Neutrophil Elastase)   | 5.1 nM          | In vitro enzyme inhibition assay                                                  |
| IC <sub>50</sub> (Mouse Neutrophil Elastase) | 274 nM          | In vitro enzyme inhibition assay                                                  |
| In Vivo Efficacy (Dosage)                    | 30 and 50 mg/kg | Intraperitoneal administration in a murine model of severe pneumococcal pneumonia |

This technical guide provides a summary of the currently available information on **KRP-109**. Further research is warranted to fully elucidate its physicochemical properties, detailed pharmacological profile, and therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Murine Model for Enhancement of *Streptococcus pneumoniae* Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KRP-109: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13438503#krp-109-chemical-structure-and-properties\]](https://www.benchchem.com/product/b13438503#krp-109-chemical-structure-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)